(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans involves several stepsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and sulfonylation processes .
Industrial Production Methods
Industrial production of rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(1r,3r)-3-methanesulfonylcyclobutyl]methanol, cis
- rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanamine hydrochloride, trans
- rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanamine hydrochloride, cis
Uniqueness
rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans is unique due to its specific stereochemistry and the presence of the methanesulfonyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H12O3S |
---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
(3-methylsulfonylcyclobutyl)methanol |
InChI |
InChI=1S/C6H12O3S/c1-10(8,9)6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 |
InChI Key |
KAFOUQHCYDGYBE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.